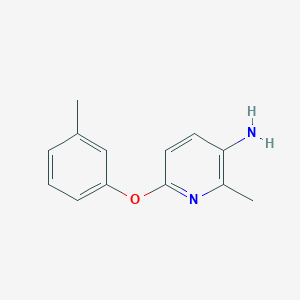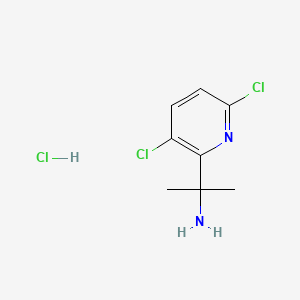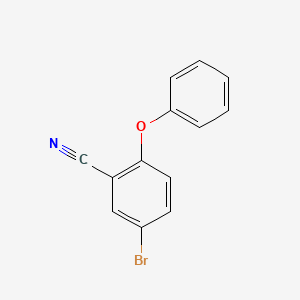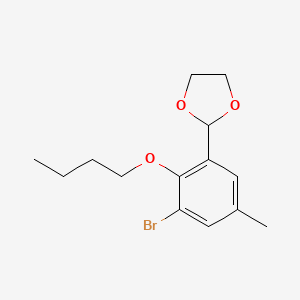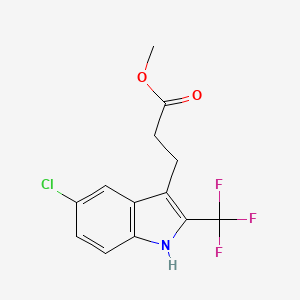
2-Bromo-4-(ethylamino)-3-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(ethylamino)-3-fluorobenzoic acid is an organic compound that features a bromine atom, an ethylamino group, and a fluorine atom attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(ethylamino)-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-(ethylamino)-3-fluorobenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(ethylamino)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation: Products include carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Products include alcohols or amines, depending on the functional group reduced.
Applications De Recherche Scientifique
2-Bromo-4-(ethylamino)-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(ethylamino)-3-fluorobenzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(methylamino)-3-fluorobenzoic acid
- 2-Bromo-4-(ethylamino)-3-chlorobenzoic acid
- 2-Bromo-4-(ethylamino)-3-iodobenzoic acid
Uniqueness
2-Bromo-4-(ethylamino)-3-fluorobenzoic acid is unique due to the specific combination of substituents on the benzoic acid core. The presence of both bromine and fluorine atoms can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H9BrFNO2 |
|---|---|
Poids moléculaire |
262.08 g/mol |
Nom IUPAC |
2-bromo-4-(ethylamino)-3-fluorobenzoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-12-6-4-3-5(9(13)14)7(10)8(6)11/h3-4,12H,2H2,1H3,(H,13,14) |
Clé InChI |
LOXDKJFXERHPGB-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C(=C(C=C1)C(=O)O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


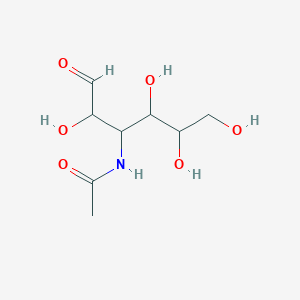
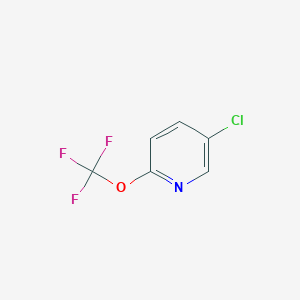
![4,5-Dibromobenzo[d][1,3]dioxole](/img/structure/B14771796.png)
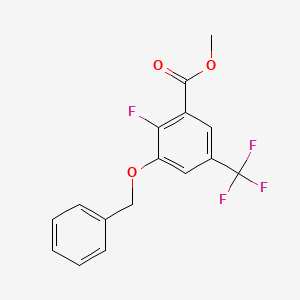
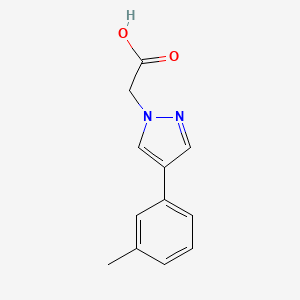
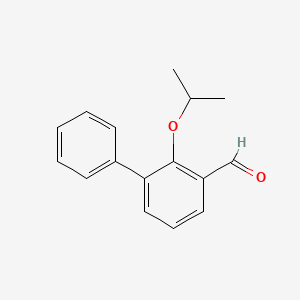
![4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14771828.png)
![1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine](/img/structure/B14771829.png)

